molecular formula C7H5Cl2FO B8651487 2,5-Dichloro-4-fluorobenzyl alcohol

2,5-Dichloro-4-fluorobenzyl alcohol

Cat. No. B8651487
M. Wt: 195.01 g/mol
InChI Key: KTNRJNXVTQBQDZ-UHFFFAOYSA-N
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Patent
US06011059

Procedure details

A solution of 2,5-dichloro-4-fluorobenzoic acid (4.1 g, 19.6 mmol; prepared as described in the literature: Feit, P. W. et al, J. Med. Chem. 1972, Vol. 15, 79-83) in 100 mL THF was treated with 24.5 mL borane methylsulfide complex in THF (2M, 24.5 mL, 49 mmol) at 0-5° C. The mixture was allowed to come to RT, stirred for 14 h at RT and quenched by adding saturated NaHCO3 and 10 mL MeOH. The mixture was extracted with ethyl acetate, the organic layer was washed sequentially with 10% HCl and saturated NaHCO3 solutions, dried over magnesium sulfate and concentrated to give 3.65 g of the title compound as a white solid. ##STR265##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
24.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5]>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([Cl:12])=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
24.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
to come to RT
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding saturated NaHCO3 and 10 mL MeOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed sequentially with 10% HCl and saturated NaHCO3 solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=C(CO)C=C(C(=C1)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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